molecular formula C18H21N7O B12248821 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine

6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine

Cat. No.: B12248821
M. Wt: 351.4 g/mol
InChI Key: FZVZKBCJBYYQMM-UHFFFAOYSA-N
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Description

6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine is a complex heterocyclic compound that combines a purine base with a pyrimidine derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine involves multiple steps, starting with the preparation of the pyrimidine derivative and the purine base. The key steps include:

    Formation of the pyrimidine derivative: This involves the reaction of 5-methylpyrimidine with appropriate reagents to introduce the oxy-methyl group.

    Cyclization: The pyrimidine derivative undergoes cyclization to form the octahydrocyclopenta[c]pyrrol structure.

    Coupling with purine: The final step involves coupling the cyclized pyrimidine derivative with the purine base under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(5-methylpyrimidin-2-yl)-9H-purine: A simpler analog lacking the octahydrocyclopenta[c]pyrrol moiety.

    6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-adenine: Similar structure but with adenine instead of purine.

Uniqueness

The uniqueness of 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

6-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-7H-purine

InChI

InChI=1S/C18H21N7O/c1-12-5-19-17(20-6-12)26-9-18-4-2-3-13(18)7-25(8-18)16-14-15(22-10-21-14)23-11-24-16/h5-6,10-11,13H,2-4,7-9H2,1H3,(H,21,22,23,24)

InChI Key

FZVZKBCJBYYQMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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